

# introduction to aziridine nomenclature and stereoisomers

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Compound Name: Aziridine

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An In-depth Technical Guide to **Aziridine** Nomenclature and Stereoisomers

## Introduction

**Aziridines** are three-membered saturated nitrogen heterocycles, analogous to epoxides.<sup>[1][2]</sup> As the smallest saturated N-heterocycles, they possess significant ring strain, with internal bond angles of approximately 60°, a substantial deviation from the ideal 109.5° for sp<sup>3</sup>-hybridized atoms.<sup>[2][3][4]</sup> This inherent strain, calculated to be around 113 kJ mol<sup>-1</sup>, makes them highly reactive and valuable synthetic intermediates.<sup>[4]</sup> **Aziridines** are crucial building blocks in organic synthesis for creating complex, nitrogen-containing molecules, including chiral amines, amino acids, and β-lactams.<sup>[1][5]</sup> Furthermore, the **aziridine** motif is present in numerous biologically active natural products and pharmaceutical agents, such as Mitomycin C, which exhibits antitumor properties.<sup>[3][4]</sup>

This guide provides a comprehensive overview of the nomenclature used to describe these compounds and delves into the complex stereochemical properties that arise from their unique three-membered ring structure.

## Aziridine Nomenclature

The naming of **aziridines** can follow several conventions, with the most common being the Hantzsch-Widman system and substitutive nomenclature recognized by IUPAC.

Systematic IUPAC Names:

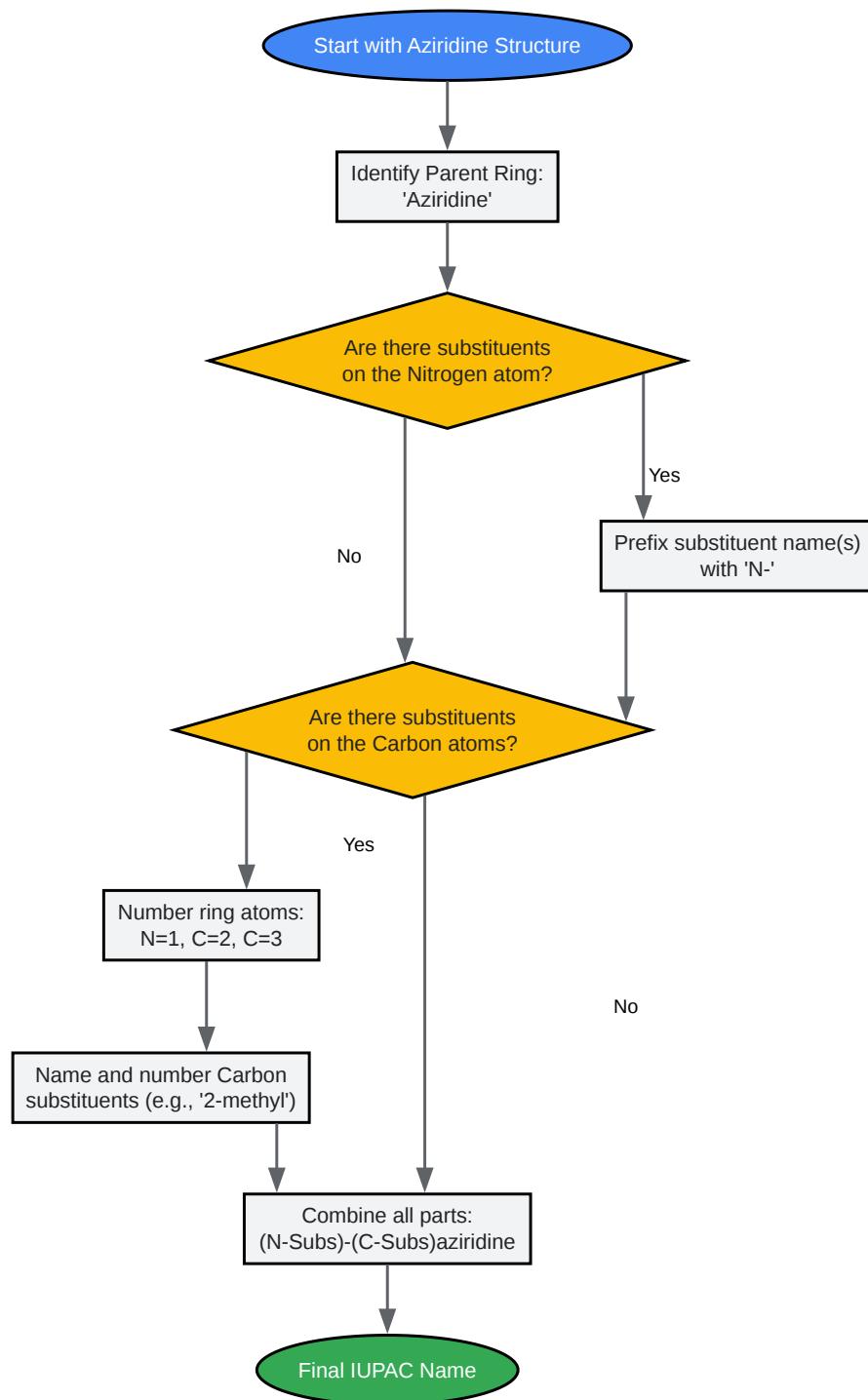
- **Aziridine:** This is the preferred IUPAC name for the parent compound, C<sub>2</sub>H<sub>5</sub>N.[6]
- **Azacyclopropane:** This is another systematic IUPAC name that treats the compound as a cyclopropane ring where one carbon has been replaced by nitrogen.[6]

#### Substituent Naming:

- The ring atoms are numbered starting with the nitrogen atom as position 1.
- Substituents on the nitrogen atom are designated with an "N-" prefix.[7]
- Substituents on the carbon atoms are numbered 2- or 3-.
- For multiple substituents, standard IUPAC rules of prioritization and alphabetization apply.

#### Examples:

- **N-Chloro-2-methylaziridine:** A methyl group is on carbon 2, and a chlorine atom is on the nitrogen.[3]
- **1-(Aziridin-1-yl)-2-methylpropan-1-one:** An isobutyryl group is attached to the nitrogen atom. [8]
- **Ethyl 3-phenylaziridine-2-carboxylate:** An ethyl ester group is at position 2 and a phenyl group is at position 3.

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Caption: Logical workflow for the systematic IUPAC naming of a substituted **aziridine**.

## Stereoisomers of Aziridines

The stereochemistry of **aziridines** is complex, featuring chirality at both the carbon atoms and, uniquely, at the nitrogen atom due to a high barrier to pyramidal inversion.

## Carbon Stereocenters: Diastereomers and Enantiomers

When the carbon atoms of the **aziridine** ring are substituted, stereoisomers can arise. For a 2,3-disubstituted **aziridine**, both cis and trans diastereomers are possible.

- **cis**-isomer: The substituents on C2 and C3 are on the same side of the ring.
- **trans**-isomer: The substituents on C2 and C3 are on opposite sides of the ring.

Each of these diastereomers is chiral and can exist as a pair of enantiomers (R,S configurations). Therefore, a 2,3-disubstituted **aziridine** can exist as a mixture of up to four stereoisomers. The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry, often requiring asymmetric catalysis or the use of chiral auxiliaries.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Diastereomers

2,3-Disubstituted Aziridine

cis-Isomers

trans-Isomers

(2R,3S)-Enantiomer

(2R,3R)-Enantiomer

Enantiomers

Enantiomers

(2S,3R)-Enantiomer

(2S,3S)-Enantiomer

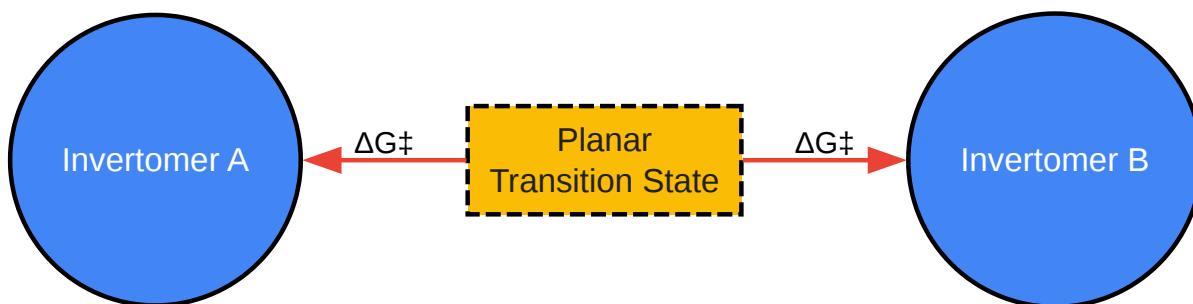
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Caption: Stereoisomeric relationships for a generic 2,3-disubstituted **aziridine**.

## Nitrogen Stereocenter: Pyramidal Inversion

Unlike acyclic amines that undergo rapid pyramidal inversion at room temperature, the nitrogen atom in an **aziridine** ring inverts much more slowly.[12] This is due to the significant angle strain in the three-membered ring; the planar transition state required for inversion would further increase this strain.[3] The energy barrier for nitrogen inversion in **aziridines** is significantly higher than in open-chain amines, making the nitrogen a stereogenic center in some cases.[13]

This high inversion barrier allows for the potential isolation of stable, non-interconverting enantiomers or diastereomers known as invertomers.[3] The stability of these invertomers is highly dependent on the substituent attached to the nitrogen. Electron-withdrawing groups (e.g., -Cl, -COR, -SO<sub>2</sub>R) increase the inversion barrier, making isolation at room temperature feasible.[1] For example, the barrier in 2-methylaziridine is about 17 kcal/mol, but for N-chloro-2-methylaziridine, it increases to approximately 27 kcal/mol.[1]



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Caption: Energy profile of nitrogen inversion in an N-substituted **aziridine**.

## Quantitative Structural and Energetic Data

The unique structure of **aziridines** results in specific physicochemical properties. Key quantitative data are summarized below.

Property	Value	Notes
C-N-C Bond Angle	~60°	Significantly strained compared to the ~109.5° of acyclic amines. <a href="#">[2]</a> <a href="#">[3]</a>
Ring Strain Energy	~113 kJ/mol (27 kcal/mol)	Comparable to cyclopropane and ethylene oxide. <a href="#">[4]</a>
pKa (Conjugate Acid)	7.9 - 8.0	Less basic than acyclic amines (pKa ~11) due to increased s-character of the nitrogen lone pair. <a href="#">[1]</a> <a href="#">[3]</a>
Nitrogen Inversion Barrier	8-12 kcal/mol	For the parent aziridine. <a href="#">[13]</a>
N-Inversion Barrier (2-methylaziridine)	17 kcal/mol	High enough to slow inversion but not stop it at room temperature. <a href="#">[1]</a>
N-Inversion Barrier (N-chloro-2-methylaziridine)	~27 kcal/mol	High enough to allow for the isolation of stable invertomers at room temperature. <a href="#">[1]</a>

## Experimental Protocols: Synthesis of Chiral Aziridines

The synthesis of enantiomerically pure **aziridines** is of great interest. Catalytic asymmetric aziridination is a modern and powerful method for achieving this. Below is a representative protocol for the synthesis of a trans-2,3-disubstituted **aziridine** catalyzed by a Lewis acid, adapted from generalized procedures.[\[11\]](#)[\[14\]](#)

### Protocol: Lewis Acid-Catalyzed Asymmetric Aziridination

Objective: To synthesize an enantiomerically enriched trans-2,3-disubstituted **aziridine** from an N-benzhydryl imine and ethyl diazoacetate.

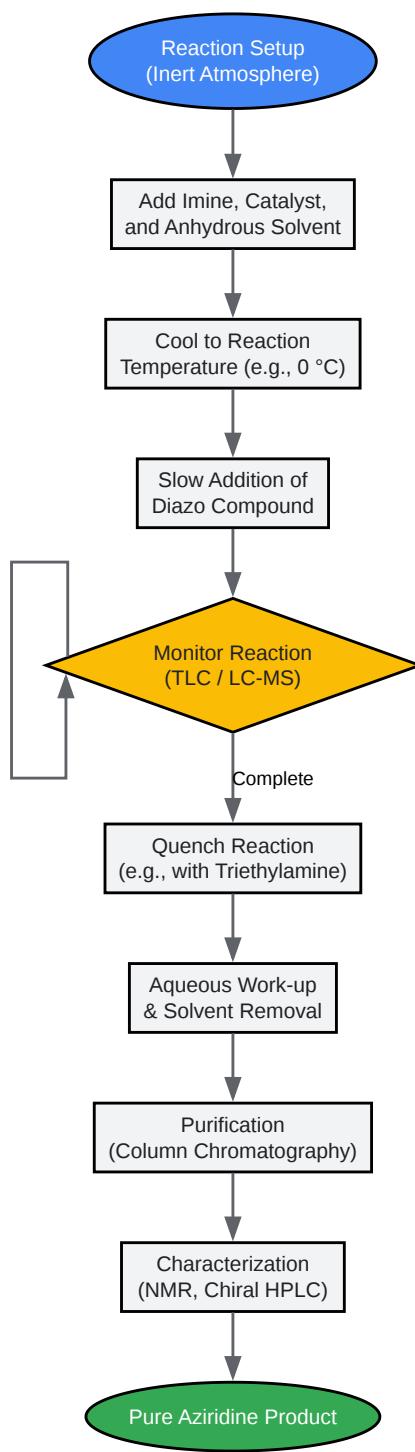
Materials:

- N-benzhydryl imine (1.0 equiv)
- Chiral Lewis Acid Catalyst (e.g., VANOL-derived boroxinate, 5 mol%)[[1](#)]
- Ethyl diazoacetate (EDA, 1.1 equiv)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (for quenching)
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

#### Procedure:

- Reaction Setup: A flame-dried, round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., Argon or Nitrogen).
- Charging Reactants: The N-benzhydryl imine (1.0 equiv) and the chiral catalyst (5 mol%) are added to the flask. Anhydrous DCM is added to dissolve the solids.
- Cooling: The solution is cooled to the desired temperature (e.g., 0 °C) using an ice bath. Maintaining low temperatures is often critical for achieving high selectivity.[[14](#)]
- Slow Addition: Ethyl diazoacetate (1.1 equiv), dissolved in a small amount of anhydrous DCM, is added slowly to the reaction mixture via a syringe pump over 1-2 hours. A slow addition rate is crucial to suppress side reactions.
- Reaction Monitoring: The reaction is stirred at 0 °C and its progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is fully consumed.
- Quenching: Once the reaction is complete, it is quenched by the addition of a few drops of triethylamine to neutralize the Lewis acid catalyst.

- Work-up: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
- Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to isolate the pure **trans-aziridine** product.
- Characterization: The final product is characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and its enantiomeric excess is determined by chiral HPLC analysis.

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Caption: General experimental workflow for the synthesis and purification of **aziridines**.

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